tert-butyl (1-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate
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Overview
Description
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid . The structure suggests the presence of a pyrido[2,3-d]pyrimidin-3(4H)-one moiety, which is a bicyclic entity made up of a pyridine ring fused to a pyrimidin-3-one ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring system .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carbamate group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carbamate group could influence its solubility and reactivity .Scientific Research Applications
Photocatalyzed Amination
Wang et al. (2022) described a photoredox-catalyzed amination process utilizing tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate for creating 3-aminochromones. This methodology broadens the applications of photocatalyzed protocols by facilitating the assembly of diverse amino pyrimidines under mild conditions (Wang et al., 2022).
Process Development for LFA-1 Inhibitor Synthesis
Li et al. (2012) discussed the scalable synthesis of a tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate for a lymphocyte function-associated antigen 1 inhibitor, showcasing an efficient one-pot, two-step sequence (Li et al., 2012).
Crystallographic Studies
Kant et al. (2015) conducted synthetic and crystallographic studies on tert-butyl carbamate derivatives, highlighting the importance of molecular conformation and intermolecular interactions in determining the crystal packing of such compounds (Kant et al., 2015).
Diels‐Alder Reaction Development
Padwa et al. (2003) explored the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan involving tert-butyl carbamate, demonstrating its utility in constructing hexahydroindole derivatives (Padwa et al., 2003).
Synthesis of Biologically Active Intermediates
Zhao et al. (2017) reported on the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in the manufacture of biologically active compounds, showcasing a rapid synthesis method (Zhao et al., 2017).
Catalytic Applications
Chankeshwara and Chakraborti (2006) highlighted the efficient catalysis by Indium(III) halides for the N-tert-butoxycarbonylation of amines with (Boc)2O under solvent-free conditions, yielding various N-tert-butyl-carbamates in excellent yields (Chankeshwara & Chakraborti, 2006).
Mechanism of Action
Future Directions
properties
IUPAC Name |
tert-butyl N-[1-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethylamino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O5/c1-10(20-16(26)27-17(2,3)4)13(23)19-8-9-22-14(24)11-6-5-7-18-12(11)21-15(22)25/h5-7,10H,8-9H2,1-4H3,(H,19,23)(H,20,26)(H,18,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTBVTZYXSGQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C2=C(NC1=O)N=CC=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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